Sirtinol

Catalog No.
S548261
CAS No.
410536-97-9
M.F
C26H22N2O2
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sirtinol

CAS Number

410536-97-9

Product Name

Sirtinol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1S)-1-phenylethyl]benzamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m0/s1

InChI Key

UXJFDYIHRJGPFS-SFHVURJKSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Solubility

Soluble in DMSO, not in water

Synonyms

Sirtinol;

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Description

The exact mass of the compound Sirtinol is 394.16813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sirtinol: is a cell-permeable 2-hydroxy-1-naphthaldehyde derivative that acts as a specific and direct inhibitor of the sirtuin class of deacetylase activity . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .

Sirtinol is a small organic compound known for its role as an inhibitor of sirtuin proteins, which are NAD+-dependent deacetylases involved in various biological processes, including aging, metabolism, and gene regulation. Specifically, sirtinol has been identified as a selective inhibitor of SIRT1 and SIRT2, two members of the sirtuin family. Structurally, sirtinol is a Schiff base derived from 2-hydroxy-1-naphthaldehyde and is characterized by its ability to form complexes with transition metals such as iron and copper . The compound appears as a bright yellow solid and exhibits notable stability in organic solvents but is prone to hydrolytic decomposition in aqueous environments .

Sirtins are a family of NAD+-dependent protein deacetylases. Deacetylation is a process where an acetyl group is removed from a protein, potentially altering its function. Sirtuins regulate various cellular processes by deacetylating specific proteins involved in metabolism, stress response, and DNA repair [].

Sirtinol inhibits sirtuin activity by binding to their active site and preventing them from deacetylating their target proteins. This inhibition can lead to changes in cellular signaling pathways and potentially influence processes like aging, gene expression, and cell survival [, ].

Case Study

Studies using Sirtinol have shown that SIRT1 inhibition can induce cell death in cancer cells [, ]. This suggests that sirtuins might play a role in cancer cell survival, and targeting them with Sirtinol-like molecules could be a potential therapeutic strategy. However, more research is needed to determine the efficacy and safety of such an approach.

, primarily involving its coordination with metal ions. It has been shown to form stable complexes with divalent iron (Fe(II)) and ferric (Fe(III)) ions, acting as a tridentate chelator. The interaction with iron affects its biological activity, particularly in cultured cells where it modulates intracellular iron levels . Additionally, the compound can undergo hydrolysis in neutral solutions, leading to the formation of degradation products that may influence its efficacy as a sirtuin inhibitor .

Sirtinol exhibits significant biological activity through its inhibition of sirtuin proteins. By inhibiting SIRT1 and SIRT2, sirtinol increases acetylation levels of various proteins, leading to altered metabolic pathways. For instance, it has been shown to destabilize the enzyme phosphoenolpyruvate carboxykinase 1 (PEPCK1), thus inhibiting gluconeogenesis in liver cells . Furthermore, sirtinol's ability to chelate iron contributes to its cytotoxic effects in cancer cells by increasing oxidative stress . This dual mechanism of action highlights its potential therapeutic applications in cancer treatment and metabolic disorders.

Sirtinol can be synthesized through several methods. One common approach involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and an amine, typically using a solvent such as ethanol or methanol under reflux conditions. The reaction yields sirtinol after purification steps like crystallization or column chromatography . Alternative methods may involve the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times.

Sirtinol's primary applications are found in research related to cancer biology and metabolic diseases. As a sirtuin inhibitor, it is used to study the role of sirtuins in cellular processes such as apoptosis, cell cycle regulation, and metabolic control. In preclinical studies, sirtinol has shown promise in inducing apoptosis in leukemia cells and modulating glucose metabolism . Its chelating properties also make it a candidate for further exploration in contexts where metal ion homeostasis is disrupted.

Studies have demonstrated that sirtinol interacts significantly with metal ions like iron and copper. These interactions can alter its biological profile by enhancing oxidative stress within cells. For example, complexes formed between sirtinol and ferric ions exhibit increased cytotoxicity compared to the free ligand alone . Additionally, the binding affinity of sirtinol for these metals suggests that it may play a role in regulating metal ion availability within biological systems.

Sirtinol shares structural and functional similarities with other compounds that inhibit sirtuins or interact with metal ions. Here are some notable examples:

Compound NameStructure TypeUnique Features
ResveratrolPolyphenolKnown for its antioxidant properties; activates SIRT1.
NicotinamideAmide derivativeA known SIRT1 inhibitor; involved in NAD+ metabolism.
SalermideSalicylamide derivativeSelective for SIRT1; induces apoptosis in cancer cells.
Tenovin-6Naphthol derivativeExhibits anti-cancer activity through SIRT inhibition.
CAY10602Naphthol derivativeSelective SIRT2 inhibitor; used in neurodegenerative studies.

Sirtinol's uniqueness lies in its dual role as both a sirtuin inhibitor and an iron chelator, allowing it to influence multiple biological pathways simultaneously .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

394.168127949 g/mol

Monoisotopic Mass

394.168127949 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-[(2-oxo-1-naphthalenylidene)methylamino]-N-(1-phenylethyl)benzamide

Dates

Modify: 2023-08-15
1: Kwak SS, Jeon Y, Yoon JD, Cheong SA, Lee E, Hyun SH. 37 the effects of a class iii histone deacetylase inhibitor (sirtinol) on early development of porcine cloned embryos. Reprod Fertil Dev. 2012 Dec;25(1):166. doi: 10.1071/RDv25n1Ab37. PubMed PMID: 23244871.
2: Wang J, Kim TH, Ahn MY, Lee J, Jung JH, Choi WS, Lee BM, Yoon KS, Yoon S, Kim HS. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells. Int J Oncol. 2012 Sep;41(3):1101-9. doi: 10.3892/ijo.2012.1534. Epub 2012 Jun 26. PubMed PMID: 22751989.
3: Wang TT, Schoene NW, Kim EK, Kim YS. Pleiotropic effects of the sirtuin inhibitor sirtinol involves concentration-dependent modulation of multiple nuclear receptor-mediated pathways in androgen-responsive prostate cancer cell LNCaP. Mol Carcinog. 2012 Apr 11. doi: 10.1002/mc.21906. [Epub ahead of print] PubMed PMID: 22495798.
4: Kozako T, Aikawa A, Shoji T, Fujimoto T, Yoshimitsu M, Shirasawa S, Tanaka H, Honda S, Shimeno H, Arima N, Soeda S. High expression of the longevity gene product SIRT1 and apoptosis induction by sirtinol in adult T-cell leukemia cells. Int J Cancer. 2012 Nov 1;131(9):2044-55. doi: 10.1002/ijc.27481. Epub 2012 Mar 27. PubMed PMID: 22322739.
5: Hsu YF, Sheu JR, Lin CH, Yang DS, Hsiao G, Ou G, Chiu PT, Huang YH, Kuo WH, Hsu MJ. Trichostatin A and sirtinol suppressed survivin expression through AMPK and p38MAPK in HT29 colon cancer cells. Biochim Biophys Acta. 2012 Feb;1820(2):104-15. doi: 10.1016/j.bbagen.2011.11.011. Epub 2011 Dec 1. PubMed PMID: 22155142.
6: Orecchia A, Scarponi C, Di Felice F, Cesarini E, Avitabile S, Mai A, Mauro ML, Sirri V, Zambruno G, Albanesi C, Camilloni G, Failla CM. Sirtinol treatment reduces inflammation in human dermal microvascular endothelial cells. PLoS One. 2011;6(9):e24307. doi: 10.1371/journal.pone.0024307. Epub 2011 Sep 12. Erratum in: PLoS One. 2011;6(10). doi:10.1371/annotation/0174b439-c62b-42e8-a420-3defbfe5c8e9. PubMed PMID: 21931678; PubMed Central PMCID: PMC3171404.
7: Pasco MY, Rotili D, Altucci L, Farina F, Rouleau GA, Mai A, Néri C. Characterization of sirtuin inhibitors in nematodes expressing a muscular dystrophy protein reveals muscle cell and behavioral protection by specific sirtinol analogues. J Med Chem. 2010 Feb 11;53(3):1407-11. doi: 10.1021/jm9013345. PubMed PMID: 20041717.
8: Liu FC, Day YJ, Liao CH, Liou JT, Mao CC, Yu HP. Hemeoxygenase-1 upregulation is critical for sirtinol-mediated attenuation of lung injury after trauma-hemorrhage in a rodent model. Anesth Analg. 2009 Jun;108(6):1855-61. doi: 10.1213/ane.0b013e3181a1a194. PubMed PMID: 19448212.
9: Liu FC, Liao CH, Chang YW, Liou JT, Day YJ. A new insight of anti-platelet effects of sirtinol in platelets aggregation via cyclic AMP phosphodiesterase. Biochem Pharmacol. 2009 Apr 15;77(8):1364-73. doi: 10.1016/j.bcp.2009.01.011. Epub 2009 Jan 29. PubMed PMID: 19426675.
10: Liu FC, Day YJ, Liou JT, Lau YT, Yu HP. Sirtinol attenuates hepatic injury and pro-inflammatory cytokine production following trauma-hemorrhage in male Sprague-Dawley rats. Acta Anaesthesiol Scand. 2008 May;52(5):635-40. doi: 10.1111/j.1399-6576.2008.01592.x. PubMed PMID: 18419717.
11: Mai A, Massa S, Lavu S, Pezzi R, Simeoni S, Ragno R, Mariotti FR, Chiani F, Camilloni G, Sinclair DA. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. J Med Chem. 2005 Dec 1;48(24):7789-95. PubMed PMID: 16302818.
12: Ota H, Tokunaga E, Chang K, Hikasa M, Iijima K, Eto M, Kozaki K, Akishita M, Ouchi Y, Kaneki M. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells. Oncogene. 2006 Jan 12;25(2):176-85. PubMed PMID: 16170353.
13: Dai X, Hayashi K, Nozaki H, Cheng Y, Zhao Y. Genetic and chemical analyses of the action mechanisms of sirtinol in Arabidopsis. Proc Natl Acad Sci U S A. 2005 Feb 22;102(8):3129-34. Epub 2005 Feb 14. PubMed PMID: 15710899; PubMed Central PMCID: PMC549487

Explore Compound Types